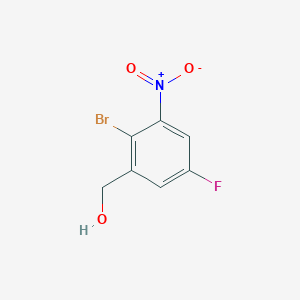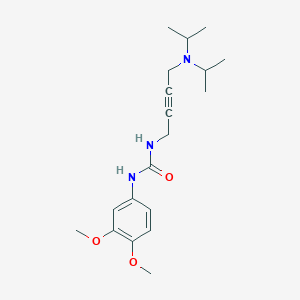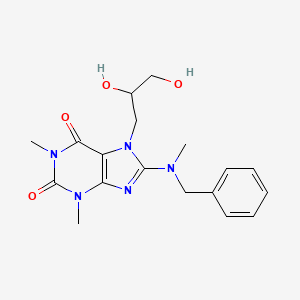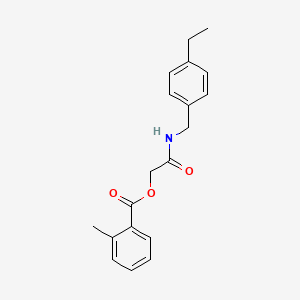![molecular formula C11H20N2O4S B2755765 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid CAS No. 1272210-84-0](/img/structure/B2755765.png)
1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid, also known as SPS-3, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It is a derivative of pyrrolidine and has a molecular formula of C12H21NO4S. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential uses in the field of drug discovery.
Wirkmechanismus
The mechanism of action of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. The compound has been shown to bind to carbonic anhydrase and α-glucosidase, which are involved in the regulation of pH and glucose levels, respectively. 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has also been shown to bind to certain receptors, such as the sigma-1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has been shown to inhibit the activity of α-glucosidase, which is involved in the digestion of carbohydrates. The compound has also been shown to induce apoptosis in cancer cells, which could potentially be used as a therapeutic strategy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have inhibitory effects on several enzymes and receptors, which could be useful for studying various physiological processes. However, 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid also has some limitations. It has low solubility in water, which could limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid. One potential area of research is the development of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid as an anticancer agent. Further studies could investigate the mechanism of action of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid in cancer cells and explore its potential as a therapeutic strategy for cancer treatment. Additionally, 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid could be studied for its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease. Further research could also investigate the structure-activity relationship of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid and its derivatives to optimize its properties for use in drug discovery.
Synthesemethoden
1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has been synthesized using several methods, including the reaction of 3-methylpiperidine with pyrrolidine-3-carboxylic acid and sulfonyl chloride. Other methods include the use of N,N-dimethylformamide and triethylamine as solvents and catalysts, respectively. The synthesis of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and α-glucosidase, which are involved in various physiological processes. Additionally, 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(3-methylpiperidin-1-yl)sulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-9-3-2-5-12(7-9)18(16,17)13-6-4-10(8-13)11(14)15/h9-10H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUABWNIAZXVRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2755682.png)




![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2755689.png)
![3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2755691.png)
![2-chloro-1-[5-(furan-2-yl)-3-[(E)-2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2755692.png)

![1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2755698.png)


![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)
